9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene
CAS No.:
Cat. No.: VC16248832
Molecular Formula: C30H19Br
Molecular Weight: 459.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H19Br |
|---|---|
| Molecular Weight | 459.4 g/mol |
| IUPAC Name | 9-(4-bromonaphthalen-1-yl)-10-phenylanthracene |
| Standard InChI | InChI=1S/C30H19Br/c31-28-19-18-27(21-12-4-5-13-22(21)28)30-25-16-8-6-14-23(25)29(20-10-2-1-3-11-20)24-15-7-9-17-26(24)30/h1-19H |
| Standard InChI Key | AWBVADGVTVEIMG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C6=CC=CC=C65)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an anthracene backbone substituted at the 9th and 10th positions with a 4-bromonaphthalen-1-yl group and a phenyl ring, respectively. This asymmetrical arrangement introduces steric hindrance and electronic effects that influence its optical and electronic behavior. The bromine atom at the naphthalene moiety enhances reactivity for further cross-coupling reactions, a trait leveraged in synthesizing complex organic semiconductors .
Physical and Thermal Characteristics
Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 559.1±19.0 °C (Predicted) |
| Density | 1.356±0.06 g/cm |
| Molecular Weight | 459.38 g/mol |
| Solubility | Low in water; soluble in aromatic solvents (e.g., toluene, dichloromethane) |
The elevated boiling point and density align with trends observed in brominated polyaromatics, where halogenation increases molecular mass and intermolecular interactions . Solubility in nonpolar solvents facilitates its processing in solution-based device fabrication, such as spin-coating for organic light-emitting diodes (OLEDs) .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 9-(4-bromonaphthalen-1-yl)-10-phenylanthracene typically involves multi-step cross-coupling reactions. A representative route, adapted from methodologies for analogous anthracene derivatives , proceeds as follows:
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Bromination of Anthracene: Anthracene undergoes regioselective bromination using N-bromosuccinimide (NBS) in chloroform to yield 9-bromoanthracene .
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Suzuki-Miyaura Coupling: The brominated anthracene intermediate reacts with phenylboronic acid under palladium catalysis (e.g., Pd(PPh)) to form 9-phenylanthracene .
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Functionalization with Bromonaphthalene: A second coupling step introduces the 4-bromonaphthalen-1-yl group via Buchwald-Hartwig amination or Suzuki coupling, depending on the boron reagent availability .
Critical parameters include reaction temperature (60–100°C), solvent selection (toluene or dichloromethane), and catalyst loading (0.5–1 mol% Pd) . The final product is purified via silica gel chromatography or recrystallization from methanol .
Analytical Characterization
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR): H NMR spectra resolve aromatic proton environments, with distinct signals for anthracene (δ 8.5–7.5 ppm), phenyl (δ 7.4–7.2 ppm), and bromonaphthalene (δ 8.6–7.8 ppm) .
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Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 459.38 (CHBr) .
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Elemental Analysis: Matches calculated carbon, hydrogen, and bromine percentages .
Applications in Organic Electronics
Role in OLED Emissive Layers
Asymmetrical anthracene derivatives, such as this compound, exhibit deep-blue emission with high quantum yields due to restricted intramolecular rotation and enhanced charge transport . In non-doped OLED devices, the bromine atom improves electron injection, while the naphthalene group stabilizes excited states, reducing efficiency roll-off at high voltages .
Charge Transport Materials
The planar anthracene core facilitates π-π stacking in thin films, enhancing hole mobility. Devices incorporating this compound demonstrate low turn-on voltages (<3 V) and luminance exceeding 10,000 cd/m, metrics critical for display technologies .
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